4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Overview
Description
4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a propyl group at the 4-position and a 3,4,5-trimethoxybenzyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable β-keto ester under basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced at the 4-position of the chromen-2-one core via alkylation using a propyl halide in the presence of a strong base such as sodium hydride.
Attachment of the 3,4,5-Trimethoxybenzyl Group: The final step involves the etherification of the 7-hydroxy group of the chromen-2-one core with 3,4,5-trimethoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-propyl-7-hydroxy-2H-chromen-2-one: Lacks the 3,4,5-trimethoxybenzyl group.
7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one: Lacks the propyl group.
4-propyl-2H-chromen-2-one: Lacks both the 3,4,5-trimethoxybenzyl and hydroxy groups.
Uniqueness
4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is unique due to the presence of both the propyl and 3,4,5-trimethoxybenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-propyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-5-6-15-11-21(23)28-18-12-16(7-8-17(15)18)27-13-14-9-19(24-2)22(26-4)20(10-14)25-3/h7-12H,5-6,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARPVAGKTSRDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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